3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its diverse biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor activity .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Known for its antibacterial and antifungal activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Exhibits antitumor activity and is used in medicinal chemistry.
Uniqueness
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific cyclopropyl and phenyl substitutions, which may confer distinct biological activities and chemical properties compared to other pyrazolo[1,5-a]pyrimidine derivatives.
Properties
CAS No. |
673475-73-5 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-cyclopropyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N3O/c19-14-8-13(11-4-2-1-3-5-11)17-15-12(10-6-7-10)9-16-18(14)15/h1-5,8-10,16H,6-7H2 |
InChI Key |
IZCWKEMZLRODNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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